![molecular formula C27H17N5O6 B5204885 2,2'-[3,6-acridinediylbis(nitrilomethylylidene)]bis(4-nitrophenol)](/img/structure/B5204885.png)
2,2'-[3,6-acridinediylbis(nitrilomethylylidene)]bis(4-nitrophenol)
Übersicht
Beschreibung
2,2'-[3,6-acridinediylbis(nitrilomethylylidene)]bis(4-nitrophenol) is a complex organic compound that has been synthesized and studied extensively in recent years. This compound has shown great potential in various scientific research applications, including its use as a fluorescent probe and a catalyst in organic reactions.
Wissenschaftliche Forschungsanwendungen
Electrochemical Reduction of Nitro Compounds
The electrochemical reduction of nitrobenzene and 4-nitrophenol has been studied, indicating the potential application of 2,2'-[3,6-acridinediylbis(nitrilomethylylidene)]bis(4-nitrophenol) in similar contexts. This research explores the reduction mechanisms and simulation models for these compounds, providing insights that could be relevant for the compound (Silvester et al., 2006).
Coordination Chemistry and Metal Complexes
Reactions with High-Valent Cobalt Complexes
The interaction of 2-nitrophenol with high-valent cobalt complexes offers insights into potential reactions and structural configurations that 2,2'-[3,6-acridinediylbis(nitrilomethylylidene)]bis(4-nitrophenol) might undergo when interacting with metal complexes (Klein et al., 2003).
Applications in Nonlinear Optics
Nonlinear Optical Materials
The study of tris(2,2′-bipyridyl)Zn(II) tetrakis(2-chloro-4-nitrophenolate)Zn(II) as a new material for quadratic nonlinear optics suggests that compounds similar to 2,2'-[3,6-acridinediylbis(nitrilomethylylidene)]bis(4-nitrophenol) might have applications in this field, particularly in the development of new optical materials (Evans et al., 2000).
Polyurethane Development
Synthesis and Characterization of Polyurethanes
The development of polyurethanes using compounds with similar structures suggests potential applications for 2,2'-[3,6-acridinediylbis(nitrilomethylylidene)]bis(4-nitrophenol) in material science, particularly in creating materials with specific acoustic properties (Raghu et al., 2007).
Photocatalytic Applications
Photocatalytic Reduction of Nitrophenol
Research on the utilization of Ru(II)-complex immobilized ZnO for the photocatalytic reduction of 4-nitrophenol under visible light could imply similar photocatalytic applications for 2,2'-[3,6-acridinediylbis(nitrilomethylylidene)]bis(4-nitrophenol) (Bhar & Ananthakrishnan, 2015).
Electrocatalytic Applications
Electrocatalytic Nitrophenol Reduction
The study of bismuth oxide decorated multi-walled carbon nanotubes as an electrocatalyst for 4-nitrophenol reduction in acidic conditionssuggests a potential application for 2,2'-[3,6-acridinediylbis(nitrilomethylylidene)]bis(4-nitrophenol) in electrocatalysis, particularly in environmental remediation contexts (Dighole et al., 2020).
Crystal Structure Analysis
Analysis of Crystal Structures with Nitrophenol Compounds
Research on the crystal structure of various nitrophenol compounds offers insights into potential structural applications of 2,2'-[3,6-acridinediylbis(nitrilomethylylidene)]bis(4-nitrophenol), particularly in understanding molecular conformations and interactions (Irving & Irving, 1991).
Antibacterial Screening and Metal Complexes
Metal-Based Bioactive Compounds for Antibacterial Applications
The development of metal-based bioactive nitrogen and oxygen donor mono and bis Schiff bases indicates the potential of 2,2'-[3,6-acridinediylbis(nitrilomethylylidene)]bis(4-nitrophenol) in forming metal complexes with antibacterial properties (Sumrra et al., 2022).
Phosphodiesterase Activity
Phosphodiesterase Activity in Lanthanide(III) Complexes
The study of Bis-Tris coordinated lanthanide(III) complexes with 2,2-bis(hydroxymethyl)-2,2′,2″-nitrilotriethanol suggests potential applications for 2,2'-[3,6-acridinediylbis(nitrilomethylylidene)]bis(4-nitrophenol) in similar enzymatic and catalytic processes (Oh et al., 1998).
Eigenschaften
IUPAC Name |
2-[[6-[(2-hydroxy-5-nitrophenyl)methylideneamino]acridin-3-yl]iminomethyl]-4-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17N5O6/c33-26-7-5-22(31(35)36)10-18(26)14-28-20-3-1-16-9-17-2-4-21(13-25(17)30-24(16)12-20)29-15-19-11-23(32(37)38)6-8-27(19)34/h1-15,33-34H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNGYVGQHYHIHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)N=CC4=C(C=CC(=C4)[N+](=O)[O-])O)C=C21)N=CC5=C(C=CC(=C5)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[6-[(2-Hydroxy-5-nitrophenyl)methylideneamino]acridin-3-yl]iminomethyl]-4-nitrophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 7-cyclopropyl-3-(2-fluorobenzyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5204803.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5204810.png)
![N-[2-(diethylamino)ethyl]-N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5204824.png)
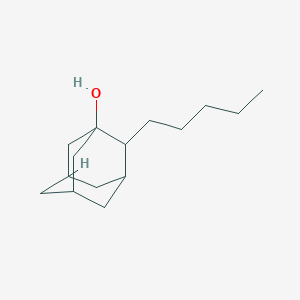
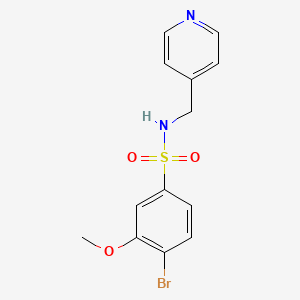
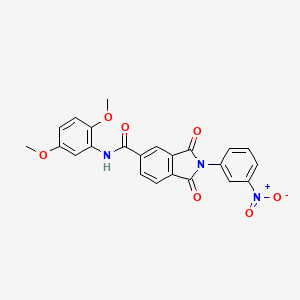
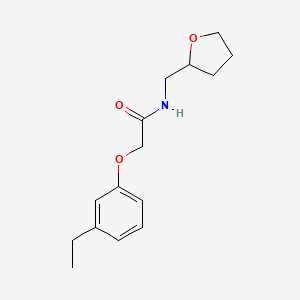
![methyl 3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylbenzoate](/img/structure/B5204862.png)
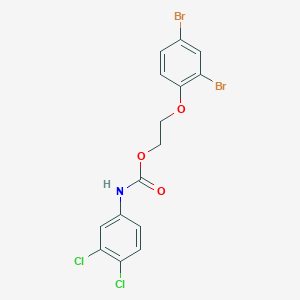
![1-(9H-carbazol-9-yl)-3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-propanol ethanedioate (salt)](/img/structure/B5204866.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,5-dichloro-2-methoxybenzamide](/img/structure/B5204873.png)
![methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate](/img/structure/B5204879.png)
![N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine](/img/structure/B5204891.png)
![N-(3-chlorophenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea](/img/structure/B5204897.png)